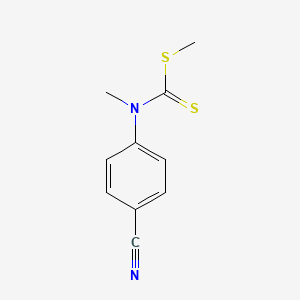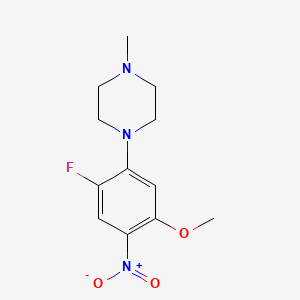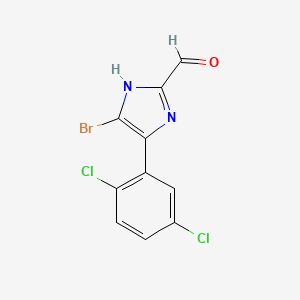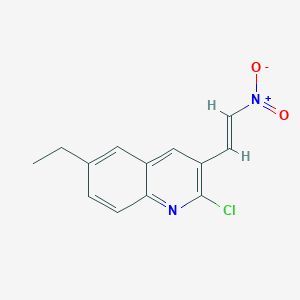
Tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)stannane is a chemical compound with the empirical formula C18H13F27Sn. It is known for its unique properties due to the presence of multiple fluorine atoms, which impart high stability and resistance to chemical reactions . This compound is used in various scientific and industrial applications, particularly in fields requiring high chemical resistance and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)stannane can be synthesized through several methods. One common approach involves the reaction of nonafluorohexyl iodide with tin hydride under controlled conditions . The reaction typically requires a catalyst and is conducted under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using specialized equipment to ensure purity and yield. The process may include steps such as distillation and purification to remove any impurities and achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
Tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)stannane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents for oxidation reactions and reducing agents such as lithium aluminum hydride for reduction reactions. Substitution reactions often require catalysts and specific solvents to facilitate the process .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield tin oxides, while substitution reactions can produce a variety of fluorinated organic compounds .
Aplicaciones Científicas De Investigación
Tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)stannane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential use in biological assays and as a labeling agent.
Medicine: Explored for its potential in drug delivery systems due to its stability and resistance to metabolic degradation.
Industry: Utilized in the production of high-performance materials, coatings, and electronics.
Mecanismo De Acción
The mechanism of action of Tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)stannane involves its interaction with various molecular targets. The fluorine atoms provide high electronegativity, which can influence the compound’s reactivity and interaction with other molecules. This compound can act as a catalyst or reactant in various chemical processes, depending on the specific application .
Comparación Con Compuestos Similares
Similar Compounds
Allyltris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)stannane: Similar in structure but contains an allyl group instead of a hydrogen atom.
Tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)tin bromide: Contains a bromine atom instead of a hydrogen atom.
Uniqueness
This compound is unique due to its high fluorine content, which imparts exceptional chemical stability and resistance to degradation. This makes it particularly valuable in applications requiring long-term stability and resistance to harsh chemical environments .
Propiedades
Número CAS |
240497-26-1 |
|---|---|
Fórmula molecular |
C18H13F27Sn |
Peso molecular |
861.0 g/mol |
Nombre IUPAC |
tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)stannane |
InChI |
InChI=1S/3C6H4F9.Sn.H/c3*1-2-3(7,8)4(9,10)5(11,12)6(13,14)15;;/h3*1-2H2;; |
Clave InChI |
IXGCTPQSODDMDJ-UHFFFAOYSA-N |
SMILES canónico |
C(C[SnH](CCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)CCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![chloromethyl (7S)-7-acetamido-1,3-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalene-2-carboxylate](/img/structure/B13714231.png)


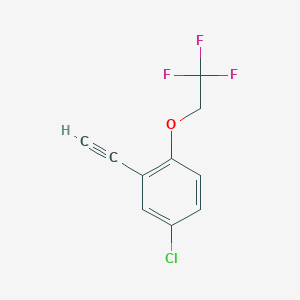

![4-[(1-Pyrazolyl)methyl]oxazolidine-2,5-dione](/img/structure/B13714251.png)
![10-Ethoxy-8-(hydroxymethyl)-1,2,3,4-tetrahydrobenzo[h][1,6]naphthyridin-5(6H)-one](/img/structure/B13714252.png)
